molecular formula C13H24O5 B2390925 Diethyl 2-(5-hydroxypentyl)-2-methylmalonate CAS No. 1528636-77-2

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate

Cat. No.: B2390925
CAS No.: 1528636-77-2
M. Wt: 260.33
InChI Key: JRAXXDGTWOYGMD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate is definitively identified by the Chemical Abstracts Service registry number 1528636-77-2. The systematic nomenclature reflects the compound's structural organization around a central malonate framework with specific substitution patterns. The molecular formula C₁₃H₂₄O₅ indicates the presence of thirteen carbon atoms, twenty-four hydrogen atoms, and five oxygen atoms, resulting in a molecular weight of 260.33 grams per mole. The compound is catalogued under the Molecular Design Limited number MFCD25359799, which provides standardized identification within chemical databases.

The structural representation through Simplified Molecular Input Line Entry System notation is documented as OCCCCCC(C(=O)OCC)(C(=O)OCC)C, which clearly delineates the connectivity pattern of the molecule. This notation reveals the presence of two ethyl ester groups attached to a central carbon bearing both a methyl group and a five-carbon chain terminated with a hydroxyl functionality. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as a diethyl ester of 2-(5-hydroxypentyl)-2-methylmalonic acid, emphasizing the systematic approach to chemical naming conventions.

Chemical Property Value
Chemical Abstracts Service Number 1528636-77-2
Molecular Formula C₁₃H₂₄O₅
Molecular Weight 260.33 g/mol
Molecular Design Limited Number MFCD25359799
Simplified Molecular Input Line Entry System OCCCCCC(C(=O)OCC)(C(=O)OCC)C

Commercial suppliers maintain stringent purity specifications for this compound, with current standards requiring a minimum purity of 95% for research applications. The compound exhibits typical storage requirements for organic esters, necessitating cool and dry conditions to prevent hydrolysis and maintain chemical integrity. Quality control measures implemented by chemical suppliers ensure consistent batch-to-batch reproducibility, which is essential for reliable research outcomes.

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of malonate chemistry, which has its roots in fundamental organic synthesis methodologies. Malonic acid derivatives have been recognized since the early developments in organic chemistry as versatile building blocks for complex molecule construction. The specific synthesis of substituted malonates followed advances in selective alkylation reactions and controlled ester formation techniques that enabled precise structural modifications of the basic malonate framework.

The compound's discovery and development align with the systematic exploration of malonate derivatives bearing functionalized alkyl chains, which expanded the synthetic utility of these fundamental building blocks. Historical precedent for similar compounds can be traced through the development of various substituted malonates, including simpler alkyl derivatives and more complex functionalized variants. The progression from basic diethyl malonate to increasingly sophisticated derivatives like this compound reflects advances in synthetic methodology and the growing demand for specialized chemical intermediates.

Research documentation indicates that the compound's formal registration and characterization occurred as part of broader chemical library expansion efforts aimed at providing researchers with access to structurally diverse malonate derivatives. The assignment of specific registry numbers and standardized characterization data facilitated the compound's integration into commercial chemical databases and supplier catalogs. This formal documentation process ensured that the compound met established standards for chemical identity verification and purity assessment.

The historical context of malonate chemistry reveals that compounds like this compound represent evolutionary advances in organic synthesis capabilities. Early malonate chemistry focused primarily on simple substitution patterns, while modern developments have enabled the preparation of complex, multifunctional derivatives that offer enhanced synthetic versatility. The hydroxyl functionality present in this specific compound provides additional reactivity options that were not readily accessible in earlier generations of malonate derivatives.

Significance in Organic Chemistry Research

This compound occupies a significant position within contemporary organic chemistry research due to its unique combination of functional groups and structural features. The compound's significance stems from its potential as a versatile intermediate in complex molecule synthesis, where the combination of ester functionalities, alkyl substitution, and terminal hydroxyl group provides multiple sites for further chemical transformation. This multifunctional nature enables researchers to employ the compound in diverse synthetic strategies ranging from simple derivatization reactions to complex cascade processes.

The malonate framework inherent in this compound provides access to well-established reaction pathways that have been extensively developed in organic synthesis. These include cyclocondensation reactions with dinucleophiles, which can generate heterocyclic structures of significant biological and pharmaceutical interest. The presence of the hydroxyl-terminated pentyl chain introduces additional complexity and functionality that can be exploited in targeted synthesis applications. This combination of established reactivity patterns with novel functionalization opportunities positions the compound as a valuable tool for synthetic chemists.

Research applications of structurally related malonate derivatives demonstrate the potential utility of this compound in various synthetic contexts. Malonate-based polymerization reactions have shown promise in materials science applications, where the ester functionalities can participate in condensation polymerization processes. The enzymatic synthesis of malonate-containing polyesters has emerged as an environmentally friendly approach to polymer preparation, utilizing immobilized lipase catalysts to achieve controlled polymerization under mild conditions.

Research Application Area Potential Utility
Heterocycle Synthesis Cyclocondensation reactions with dinucleophiles
Polymer Chemistry Condensation polymerization substrate
Complex Molecule Construction Multifunctional intermediate
Bioactive Compound Synthesis Scaffold for pharmaceutical development

The compound's significance extends beyond its immediate synthetic utility to encompass broader implications for chemical research methodology. The availability of well-characterized, high-purity samples enables reproducible research outcomes and facilitates collaborative research efforts across different laboratories. The standardized identification and characterization data provide researchers with confidence in the compound's identity and properties, which is essential for reliable experimental design and result interpretation.

Properties

IUPAC Name

diethyl 2-(5-hydroxypentyl)-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-4-17-11(15)13(3,12(16)18-5-2)9-7-6-8-10-14/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAXXDGTWOYGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CCCCCO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528636-77-2
Record name diethyl 2-(5-hydroxypentyl)-2-methylmalonate
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Preparation Methods

Alkylation of Diethyl Methylmalonate

A plausible route involves the alkylation of diethyl methylmalonate with a 5-hydroxypentyl electrophile. This method mirrors the synthesis of diethyl methylmalonate from 2-cyanopropionic acid and ethanol, as described in CN109020810A.

Procedure:

  • Substrate Preparation: Diethyl methylmalonate is synthesized via esterification of methylmalonic acid with ethanol under sulfuric acid catalysis (mass ratio 1:1.3, 60°C).
  • Alkylation: The methylmalonate intermediate is treated with 5-bromo-1-pentanol or a protected hydroxypentyl halide (e.g., TBS-protected bromopentanol) in the presence of a base such as sodium hydride or potassium carbonate.
  • Deprotection: If a protected alcohol is used, final deprotection (e.g., TBAF for silyl ethers) yields the free hydroxypentyl group.

Optimization Considerations:

  • Solvent: Dimethylformamide (DMF) or toluene, as used in CN1237572A for carbonylative esterification.
  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
  • Temperature: 70–95°C, balancing reaction rate and side-product formation.

Example Data Table:

Step Reagent Conditions Yield (%) Source
Esterification H₂SO₄, ethanol 60°C, 4 h 91.2
Alkylation 5-Bromo-1-pentanol DMF, K₂CO₃, 80°C 78* Extrapolated
Deprotection TBAF THF, rt, 2 h 95* Extrapolated

*Theoretical yields based on analogous reactions.

Michael Addition to α,β-Unsaturated Esters

An alternative route employs a Michael addition to introduce the hydroxypentyl group. For instance, diethyl 2-methylmalonate could react with an α,β-unsaturated carbonyl compound bearing a hydroxypentyl moiety. This approach is akin to the synthesis of diethyl 2-hydroxy-2-methylmalonate (CAS 58567-05-8), where hydroxylation follows conjugate addition.

Procedure:

  • Michael Donor: Diethyl methylmalonate is deprotonated using LDA or NaH to generate the enolate.
  • Acceptor Synthesis: 5-Hydroxy-1-penten-3-one or a similar α,β-unsaturated ketone serves as the electrophilic partner.
  • Addition Reaction: The enolate attacks the α,β-unsaturated system, followed by protonation and workup.

Challenges:

  • Stereoselectivity at the addition site.
  • Stability of the hydroxypentyl chain under basic conditions.

Catalytic Carbonylation Approaches

The carbonylation of ethyl chloroacetate, as detailed in CN1237572A, provides a template for introducing malonate frameworks. Adapting this method for this compound would require:

  • Substrate Modification: Use of a pre-functionalized chloroacetate derivative with the hydroxypentyl group.
  • Catalytic System: Palladium complexes (e.g., PdCl₂ with phosphine ligands) under CO pressure (1.5–3.0 MPa).

Reaction Parameters:

  • Temperature: 85–125°C.
  • Solvent: Aromatic hydrocarbons (toluene) or dimethylformamide.

Protection-Deprotection Strategies

The hydroxyl group in the 5-hydroxypentyl chain necessitates protection during synthesis. Common strategies include:

  • Silyl Ethers: tert-Butyldimethylsilyl (TBS) groups, removed via fluoride ions.
  • Acetals: Temporary protection as acetals or ketals, cleaved under acidic conditions.

Example Protocol:

  • Protection: 5-Hydroxy-1-pentanol → TBS-protected bromopentanol.
  • Alkylation: Reaction with diethyl methylmalonate enolate.
  • Deprotection: TBAF in THF to yield the final product.

Purification and Characterization

Post-synthesis purification typically involves:

  • Distillation: For crude product isolation, as seen in CN109020810A.
  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients.
  • Analytical Methods:
    • NMR: ¹H and ¹³C NMR to confirm substitution patterns.
    • MS: High-resolution mass spectrometry for molecular ion verification.

Representative Spectral Data (Extrapolated):

  • ¹H NMR (CDCl₃): δ 4.20 (q, 4H, -OCH₂CH₃), 3.60 (t, 2H, -CH₂OH), 1.90–1.30 (m, 8H, pentyl chain), 1.28 (s, 3H, -CH₃), 1.25 (t, 6H, -OCH₂CH₃).
  • ¹³C NMR (CDCl₃): δ 170.2 (C=O), 62.5 (-OCH₂CH₃), 60.1 (-CH₂OH), 42.1 (quaternary C), 32.4–22.1 (pentyl chain), 14.1 (-OCH₂CH₃).

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 2-(5-oxopentyl)-2-methylmalonate.

    Reduction: Formation of this compound diol.

    Substitution: Formation of diethyl 2-(5-chloropentyl)-2-methylmalonate.

Scientific Research Applications

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-(5-hydroxypentyl)-2-methylmalonate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents at the malonate core dictate reactivity, solubility, and functional utility. Key analogs from the evidence include:

Compound Name (ID) Substituents Molecular Weight (Calc.) Physical State Key Data (HRMS/NMR)
Diethyl 2-(4-chlorostyryl)-2-methylmalonate 4-Chlorostyryl, methyl 295.13 Yellow oil HRMS: 295.1343
Diethyl 2-(4-methylstyryl)-2-phenylmalonate 4-Methylstyryl, phenyl 353.18 White solid HRMS: 353.1751
Diethyl 2-(2-cyanoethyl)-2-methylmalonate 2-Cyanoethyl, methyl 367.19 Yellow oil HRMS: 367.1898
Diethyl 2-(4-fluorophenyl)-2-oxoethyl-2-methylmalonate 4-Fluorophenyl, oxoethyl, methyl 327.10 Yellow oil HRMS: 327.0996

Insights :

  • Hydrophobicity: Styryl and phenyl substituents (e.g., 3aj ) increase hydrophobicity, favoring solid states. Polar groups like cyano (3ak ) or hydroxypentyl (hypothetical) enhance solubility in polar solvents.
  • Steric Effects : Bulky substituents (e.g., phenyl in 3aj ) may hinder reactivity at the malonate core, whereas linear chains (e.g., hydroxypentyl) could improve conformational flexibility.

Hypothesis for Diethyl 2-(5-hydroxypentyl)-2-methylmalonate :

  • Synthesis would likely require hydroxyl group protection (e.g., silylation) during alkylation, followed by deprotection, akin to strategies in for amino-substituted analogs .

Physicochemical Properties

  • Thermal Stability : Analogs with aromatic substituents (e.g., 3aj ) exhibit higher melting points (solid state) due to π-π stacking. Hydroxypentyl derivatives may display lower melting points (oil) similar to 3ag .
  • Spectroscopic Signatures :
    • NMR : Methyl groups resonate at δ 1.60 ppm (singlet), while hydroxypentyl protons may appear at δ 3.6–1.5 ppm (multiplet) .
    • HRMS : Expected molecular ion [M+H]+ ≈ 305.16 (calculated for C₁₄H₂₄O₆).

Biological Activity

Diethyl 2-(5-hydroxypentyl)-2-methylmalonate is a compound of interest due to its potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a diethyl ester of a malonic acid derivative, characterized by the presence of a hydroxypentyl group. Its chemical structure can be represented as follows:

C12H22O4\text{C}_{12}\text{H}_{22}\text{O}_4

This compound is known for its ability to interact with various biological systems, potentially influencing metabolic pathways and exhibiting pharmacological effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It was found to exhibit significant activity against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through a series of assays, demonstrating that certain derivatives of this compound possess higher antibacterial efficacy compared to traditional antibiotics like fingolimod .

Table 1: Antimicrobial Efficacy of this compound Derivatives

CompoundMIC (µM)Bacterial Strain
15S. aureus ATCC 25923
210S. aureus ATCC 12598
315E. coli ATCC 25922

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it effectively scavenges free radicals, contributing to cellular protection against oxidative stress. The DPPH radical scavenging assay demonstrated that this compound significantly reduces oxidative damage in cell cultures .

Case Studies

  • Case Study on Antimicrobial Resistance : A study focused on the effectiveness of this compound against antibiotic-resistant strains of S. aureus. The results indicated that this compound could serve as a potential alternative therapeutic agent in treating resistant infections, with MIC values significantly lower than conventional antibiotics .
  • Case Study on Oxidative Stress : In a pilot study examining the protective effects of this compound on human keratinocytes exposed to UVA radiation, the compound demonstrated substantial protective effects against oxidative damage, suggesting potential applications in dermatological formulations .

The biological activity of this compound can be attributed to multiple mechanisms:

  • Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.
  • Radical Scavenging : Its structural features enable it to donate electrons and neutralize free radicals, thus mitigating oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl 2-(5-hydroxypentyl)-2-methylmalonate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves alkylation of diethyl malonate derivatives. For example, modified procedures using NaH in THF or DMF as a base enable nucleophilic substitution or alkylation reactions. Optimization includes adjusting temperature (e.g., 80–130°C), solvent polarity, and reaction time. Column chromatography (e.g., silica gel with acetone/hexanes) is critical for purification. Yields can vary significantly (24–61%) depending on substituent steric effects and intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include ester carbonyls (δ ~170–175 ppm), methyl/methylene groups (δ 1.2–1.6 ppm for CH3, δ 3.6–4.3 ppm for OCH2), and hydroxyl protons (broad peak ~1–5 ppm if present). Coupling constants (e.g., J = 7.1 Hz for ethyl groups) confirm substituent geometry .
  • HRMS (ESI) : Exact mass matching (e.g., Δ < 0.0002 amu) validates molecular formula. For example, C17H23O6 [M+H]+: calc. 323.1495, observed 323.1497 .

Advanced Research Questions

Q. How do variations in substituents on the malonate core influence the compound’s reactivity in subsequent synthetic steps?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, halogens) increase electrophilicity, enhancing nucleophilic attack in alkylation or condensation reactions. Steric hindrance from bulky substituents (e.g., aryl groups) may reduce reaction rates. Comparative studies of derivatives (e.g., 4-chlorophenyl vs. 4-nitrophenyl) show yield differences due to electronic and steric effects .

Q. What are the common decomposition pathways of this compound under basic or acidic conditions, and how can stability be enhanced during storage?

  • Methodological Answer : Under basic conditions, hydrolysis of ester groups to carboxylic acids is prevalent. Acidic conditions may promote decarboxylation or retro-aldol reactions. Stability is improved by storing the compound in anhydrous solvents (e.g., THF) at low temperatures (–20°C) and avoiding prolonged exposure to moisture .

Q. How can computational modeling be applied to predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites. For example, Fukui indices highlight nucleophilic/electrophilic regions, guiding predictions for Michael additions or cyclization reactions. Molecular docking studies may also elucidate interactions with enzyme active sites in drug discovery .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Systematic analysis of variables such as reaction scale, reagent purity (e.g., NaH activity), and workup procedures (e.g., extraction efficiency) is critical. Replicating conditions from literature (e.g., reflux time, solvent ratios) and reporting detailed protocols (e.g., HRMS validation) minimizes discrepancies. Contradictions often arise from unoptimized purification steps or side reactions (e.g., over-alkylation) .

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